N-({4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)-N-(PYRIDIN-2-YL)PROPANAMIDE
Overview
Description
N-({4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)-N-(PYRIDIN-2-YL)PROPANAMIDE is a synthetic compound that belongs to the class of fentanyl analogues. These compounds are structurally related to fentanyl, a potent synthetic opioid. The compound is characterized by the presence of a fluorophenyl group, a methoxyphenyl group, and a pyridinyl group attached to a propanamide backbone. This structural configuration imparts unique pharmacological properties to the compound.
Scientific Research Applications
N-({4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)-N-(PYRIDIN-2-YL)PROPANAMIDE has several scientific research applications:
Chemistry: It is used as a reference compound in the study of fentanyl analogues and their chemical properties.
Biology: The compound is studied for its interactions with biological systems, particularly its binding affinity to opioid receptors.
Medicine: Research focuses on its potential use as an analgesic, although its high potency and risk of adverse effects limit its clinical applications.
Industry: The compound is used in the development of new synthetic opioids and related pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)-N-(PYRIDIN-2-YL)PROPANAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to use 4-anilino-N-phenethylpiperidine (4-ANPP) as a base. The secondary amine in 4-ANPP reacts with an organic acid to form an amide . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-({4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)-N-(PYRIDIN-2-YL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorophenyl and methoxyphenyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Mechanism of Action
The mechanism of action of N-({4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)-N-(PYRIDIN-2-YL)PROPANAMIDE involves binding to opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters, leading to analgesic effects. The compound primarily targets the mu-opioid receptor, which is responsible for its potent analgesic properties .
Comparison with Similar Compounds
Similar Compounds
2-Fluoroacrylfentanyl: N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propen-2-amide
2-Fluorobutyrfentanyl: N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-butanamide
2-Fluoroisobutyrfentanyl: N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-2-methylpropanamide
Uniqueness
N-({4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)-N-(PYRIDIN-2-YL)PROPANAMIDE is unique due to its specific structural configuration, which imparts distinct pharmacological properties. The presence of the fluorophenyl and methoxyphenyl groups, along with the pyridinyl moiety, contributes to its high potency and binding affinity to opioid receptors .
Properties
IUPAC Name |
N-[[4-[(4-fluorophenyl)methoxy]phenyl]methyl]-N-pyridin-2-ylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O2/c1-2-22(26)25(21-5-3-4-14-24-21)15-17-8-12-20(13-9-17)27-16-18-6-10-19(23)11-7-18/h3-14H,2,15-16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHSWPKQBOEFRJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(CC1=CC=C(C=C1)OCC2=CC=C(C=C2)F)C3=CC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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